molecular formula C15H11BrN4O2S B2728148 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 893725-79-6

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B2728148
CAS No.: 893725-79-6
M. Wt: 391.24
InChI Key: FHOIJKNOCRJMHY-UHFFFAOYSA-N
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Description

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a useful research compound. Its molecular formula is C15H11BrN4O2S and its molecular weight is 391.24. The purity is usually 95%.
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Properties

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O2S/c16-11-3-5-12(6-4-11)20-14(10-2-1-7-17-8-10)18-19-15(20)23-9-13(21)22/h1-8H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOIJKNOCRJMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of triazole derivatives, which are known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

The compound's chemical formula is C15H11BrN4O2SC_{15}H_{11}BrN_{4}O_{2}S with a molecular weight of 391.25 g/mol. It features a triazole ring and a pyridine moiety, contributing to its biological activity. The structure includes a sulfanyl group attached to an acetic acid moiety, which may influence its interaction with biological targets.

PropertyValue
Chemical FormulaC15H11BrN4O2S
Molecular Weight391.25 g/mol
IUPAC NameThis compound
AppearancePowder
Storage TemperatureRoom Temperature

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms.

  • Mechanism of Action : Triazoles may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key survival signals.
  • Case Study : In vitro studies demonstrated that related triazole compounds exhibited IC50 values in the micromolar range against various cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar triazole derivatives have been evaluated for their efficacy against bacterial strains.

  • Activity Spectrum : Compounds with triazole rings have shown activity against both Gram-positive and Gram-negative bacteria.
  • Research Findings : A study indicated that certain triazole derivatives displayed significant antibacterial activity compared to standard antibiotics like chloramphenicol .

Anti-inflammatory Activity

Triazole derivatives are also noted for their anti-inflammatory effects.

  • Inflammation Models : Animal models have been used to assess the anti-inflammatory potential of related compounds through tests such as paw edema and carrageenan-induced inflammation.
  • Results : Compounds demonstrated a dose-dependent reduction in inflammation markers, suggesting that this compound may also possess similar properties .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of this compound against various biological targets.

  • Targets : Key targets include COX enzymes involved in inflammation and various kinases implicated in cancer signaling pathways.
  • Findings : Docking simulations suggested favorable interactions with active sites of these targets, indicating potential therapeutic applications .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds within the triazole family exhibit significant antimicrobial properties. Specifically:

  • Mechanism of Action : These compounds often inhibit enzymes critical for bacterial cell wall synthesis or function as antifungal agents by disrupting membrane integrity.
  • Case Studies : Various studies have shown that derivatives of this compound demonstrate effective inhibition against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been studied for its potential anticancer effects:

  • Cell Line Studies : In vitro studies have evaluated its efficacy against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicate that certain derivatives possess cytotoxic effects comparable to established chemotherapeutics .
  • Mechanism Insights : The anticancer activity may be attributed to the compound's ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival .

Material Science Applications

Beyond biological applications, this compound's unique structural features make it suitable for material science applications:

  • Polymer Chemistry : Its reactive functional groups can be utilized in the synthesis of novel polymeric materials with tailored properties.
  • Nanotechnology : The compound's ability to form complexes with metal ions can be explored for applications in catalysis and nanomaterial development.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialStaphylococcus aureus3.91
AnticancerMCF-7<2
AntifungalCandida albicans5.0

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